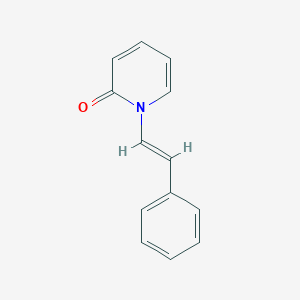

(E)-1-Styrylpyridin-2(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H11NO |

|---|---|

Molekulargewicht |

197.23 g/mol |

IUPAC-Name |

1-[(E)-2-phenylethenyl]pyridin-2-one |

InChI |

InChI=1S/C13H11NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-11H/b11-9+ |

InChI-Schlüssel |

WSSVGRPJVQMLKI-PKNBQFBNSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/N2C=CC=CC2=O |

Kanonische SMILES |

C1=CC=C(C=C1)C=CN2C=CC=CC2=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for E 1 Styrylpyridin 2 1h One and Its Analogues

Development of Precursor Synthesis Strategies for the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one scaffold is a fundamental component of numerous biologically active molecules and pharmaceuticals. chemrxiv.org Consequently, a variety of synthetic strategies have been developed to access this core structure, often serving as precursors for more complex derivatives like (E)-1-styrylpyridin-2(1H)-one.

One common approach involves the modification of pre-existing pyridine (B92270) rings. For instance, 2,6-dihydroxypyridine, which exists as the pyridone tautomer, can be synthesized from 2,6-dichloropyridine (B45657) by reaction with potassium tert-butoxide followed by treatment with formic acid. nih.gov Another strategy begins with more readily available materials like 2-chloro-4-fluoronicotinic acid, which can be elaborated through a series of reactions including SNAr and amide couplings to build the desired pyridin-2(1H)-one framework. beilstein-journals.org

Researchers have also explored domino reactions to construct the pyridin-2(1H)-one ring system in a single pot. One such method utilizes chalcones (1,3-diaryl-2-propen-1-ones) as starting materials, which undergo a sequence of Michael addition, amination, intramolecular amidation, and dehydronitrosation to yield 4,6-diarylated pyridin-2(1H)-ones. rsc.org Furthermore, the synthesis of 1,5-disubstituted-pyridin-2(1H)-one derivatives has been achieved and these compounds have been evaluated for their biological activities. nih.gov The development of efficient synthetic methods for N-substituted pyridones, including 1-(1-arylvinyl)pyridin-2(1H)-ones, has also garnered considerable attention. chemrxiv.org

Stereoselective Introduction of the (E)-Styryl Moiety onto the Pyridin-2(1H)-one Scaffold

A critical step in the synthesis of (E)-1-styrylpyridin-2(1H)-one is the stereoselective formation of the carbon-carbon double bond of the styryl group, ensuring the desired (E)-configuration. Several classic and modern olefination reactions have been employed and optimized for this purpose.

Optimized Reaction Conditions for Wittig-Type and Horner–Wadsworth–Emmons Olefinations

The Wittig reaction and its modifications are powerful tools for alkene synthesis. The traditional Wittig reaction, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, is a widely used method for converting carbonyls to alkenes. wikipedia.orgtcichemicals.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions. wikipedia.org This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the easy removal of the dialkylphosphate byproduct. wikipedia.orgorganic-chemistry.org Crucially, the HWE reaction generally favors the formation of (E)-alkenes, making it particularly suitable for the synthesis of (E)-1-styrylpyridin-2(1H)-one. wikipedia.orgorganic-chemistry.org The reaction proceeds through the nucleophilic addition of the phosphonate (B1237965) carbanion to the aldehyde, followed by elimination to form the alkene. wikipedia.org The stereoselectivity is influenced by steric factors, with the antiperiplanar approach of the reactants being favored. organic-chemistry.org

Knoevenagel Condensations in the Synthesis of Related Styrylpyridine Derivatives

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that can be used to synthesize styryl derivatives. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org

This method has been successfully applied to the synthesis of various styryl compounds. For example, the Knoevenagel condensation of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid yields an enone product. wikipedia.org The reaction conditions can sometimes lead to a mixture of (E) and (Z) isomers, but often the more stable isomer can be obtained through equilibration. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation. organic-chemistry.org The Knoevenagel condensation has also been employed in the synthesis of styryl dyes and has been shown to be effective in preparing α,β-unsaturated compounds. organic-chemistry.orgrsc.org

Control of E/Z Stereoisomerism in Styryl Substituents

Achieving high stereoselectivity for the desired (E)-isomer is a key challenge. While the HWE reaction inherently favors the (E)-product, various factors can influence the E/Z ratio. The choice of base, solvent, and reaction temperature can all play a role in controlling the stereochemical outcome.

In some cases, photoisomerization can be used to convert an (E)-isomer to the corresponding (Z)-isomer. For example, (E)-styrylpyridin-2(1H)-ones have been successfully converted to their (Z)-isomers by irradiation with visible light (420 nm). researchgate.net This method is operationally simple and avoids the need for photocatalysts or additives. researchgate.net Conversely, understanding the factors that stabilize one isomer over the other is crucial for synthetic design. Theoretical studies have been conducted to investigate the E/Z isomerism in related systems, providing insights into the energetic preferences of the different configurations. unimi.itnih.gov

Exploration of Novel Coupling Reactions for (E)-1-Styrylpyridin-2(1H)-one Formation

Beyond traditional olefination methods, modern cross-coupling reactions are being explored for the synthesis of (E)-1-styrylpyridin-2(1H)-one and its analogs. Palladium-catalyzed cross-coupling reactions, for instance, have been used to synthesize 2,4,6-triaryl pyridines from 4,6-diarylated pyridin-2(1H)-one precursors. rsc.org

Furthermore, novel methods for the synthesis of N-vinyl-substituted pyridones are being developed. One such procedure involves the reaction of ketones with 2-fluoropyridine (B1216828) in the presence of trifluoromethanesulfonic anhydride, followed by base treatment. chemrxiv.org This method has been shown to be effective for a variety of ketones with both electron-donating and electron-withdrawing groups. chemrxiv.org

Mechanistic Elucidation of Key Synthetic Steps for (E)-1-Styrylpyridin-2(1H)-one

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and achieving the desired products with high yield and selectivity. For the synthesis of (E)-1-styrylpyridin-2(1H)-one, this involves studying both the formation of the pyridin-2(1H)-one core and the stereoselective olefination step.

Mechanistic studies of the Wittig reaction have focused on the intermediates formed during the reaction, with evidence suggesting the direct formation of an oxaphosphetane intermediate in many cases. wikipedia.org In the Horner-Wadsworth-Emmons reaction, the initial nucleophilic addition of the phosphonate carbanion to the carbonyl is the rate-limiting step. wikipedia.org The stereochemical outcome is determined by the subsequent elimination step and the ability of the intermediates to equilibrate. wikipedia.org

For Knoevenagel condensations, the mechanism involves the formation of an enol or enolate intermediate which then attacks the carbonyl compound. organic-chemistry.org Subsequent dehydration leads to the final α,β-unsaturated product. wikipedia.org In some cases, particularly with the Doebner modification, the reaction proceeds with a concerted decarboxylation and elimination. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthesis of Styrylpyridin-2(1H)-one Structures

The synthesis of pyridin-2(1H)-one scaffolds, and specifically those bearing a styryl substituent, has increasingly come under the lens of green chemistry. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and multi-step procedures that generate significant waste. In response, sustainable methodologies are being developed that prioritize atom economy, energy efficiency, and the use of environmentally benign reagents and media. These approaches primarily revolve around multicomponent reactions (MCRs), the use of alternative energy sources like microwave and ultrasound irradiation, and the development of catalyst-free or eco-friendly catalytic systems for key bond-forming reactions.

A primary strategy for constructing the styrylpyridin-2(1H)-one backbone involves the Knoevenagel condensation. This reaction creates the crucial carbon-carbon double bond of the styryl group by reacting an active methylene (B1212753) compound (in this case, a pyridin-2-one derivative with an activated methyl or methylene group) with an aromatic aldehyde. wikipedia.org Advances in green chemistry have significantly refined this classic transformation. Protocols using water as a solvent, sometimes with the aid of catalysts like nickel nitrate, have been developed to afford excellent yields and simplify workup procedures. ijcps.org Catalyst-free, water-mediated Knoevenagel condensations have also been explored, representing a significant step towards optimal sustainability. rsc.org Furthermore, solvent-free "grindstone" methods, where reactants are simply ground together, often with a benign catalyst like a water extract of banana ash, have proven to be rapid, efficient, and exceptionally eco-friendly. niscpr.res.in

To further enhance reaction efficiency and reduce energy consumption, alternative energy sources are widely employed. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the rapid, solution-phase preparation of substituted 2-pyridone libraries. researchgate.net Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.gov Similarly, ultrasound-assisted synthesis has been shown to promote reactions, improve yields, and enable transformations that are difficult under silent (non-sonicated) conditions, all while operating under milder conditions. nih.gov

The following tables summarize research findings for these green synthetic approaches toward pyridin-2(1H)-one analogues and related key reactions.

Table 1: Green Approaches to Knoevenagel Condensation for Styryl Group Formation

| Aldehyde Substrate | Active Methylene Compound | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Substituted Benzaldehydes | Malononitrile (B47326) | Ni(NO₃)₂·6H₂O (5 mol%) | Water | 10 min | 90-95% | ijcps.org |

| Various Benzaldehydes | Malononitrile | Catalyst-free | Water | Not Specified | High | rsc.org |

| Substituted Benzaldehydes | Malononitrile | Water Extract of Banana (WEB) / Grindstone | Solvent-free | 4-10 min | 90-96% | niscpr.res.in |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Not Specified | High | wikipedia.org |

| Syringaldehyde | Malonic acid | Environmentally benign amines (e.g., DABCO) | Solvent-free | Not Specified | Good to Excellent | researchgate.net |

Table 2: Green Synthesis of the Pyridin-2(1H)-one Core and Analogues

| Methodology | Key Reactants | Energy Source/Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Sequential Multicomponent Reaction | 3-Formylchromone, Meldrum's acid, Amine | Thermal | Not Specified | Not Specified | Up to 91% | researchgate.net |

| One-pot, Two-step Protocol | CH-acidic carbonyls, DMFDMA, Methylene active nitriles | Microwave (100-130°C) | i-PrOH | 5-10 min | 45-95% | researchgate.net |

| Mannich Reaction | Bicyclic 2-pyridones, Preformed iminium salts | Microwave | Not Specified | Not Specified | 48-93% | nih.gov |

| Three-Component Reaction | Isoxazoles, 2,6-Diaminopyridinone | Microwave | Acetic Acid | Not Specified | Not Specified | organic-chemistry.org |

| Amination of Chloropyridopyrimidine | 4-Chloro-pyridopyrimidine, Amine | Microwave | Methanol | Not Specified | High | nih.gov |

| Heterocyclization | 1-Aryl-2-(phenylsulphonyl)ethanone, Hydrazonyl halides | Ultrasound | Ethanol | Improved vs. silent | High | nih.gov |

Collectively, these sustainable strategies demonstrate a significant shift towards more efficient and environmentally conscious production of (E)-1-Styrylpyridin-2(1H)-one and its analogues. By integrating principles such as multicomponent reactions, solvent-free conditions, aqueous media, and alternative energy sources, chemists can significantly reduce the environmental footprint of synthesizing these valuable heterocyclic compounds.

Chemical Reactivity and Transformations of E 1 Styrylpyridin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Pyridin-2(1H)-one Ring System

The pyridin-2(1H)-one ring system exhibits a complex reactivity pattern towards electrophilic aromatic substitution (EAS). The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring generally deactivates it towards electrophilic attack compared to benzene. nih.govresearchgate.net However, the 2-pyridone tautomer is generally more reactive than pyridine itself.

The directing effects of the substituents on the (E)-1-styrylpyridin-2(1H)-one molecule play a crucial role in determining the regioselectivity of EAS reactions. acs.orgresearchgate.netnih.gov The styryl group at the nitrogen atom is considered an activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5) of the pyridinone ring. Conversely, the carbonyl group at the C2 position is a deactivating group and would direct incoming electrophiles to the meta positions (C4 and C6).

The interplay of these directing effects suggests that electrophilic substitution is most likely to occur at the C3 and C5 positions, influenced by the activating N-styryl group. The C4 and C6 positions are deactivated by the adjacent carbonyl group. It is important to note that the phenyl ring of the styryl group is also susceptible to electrophilic aromatic substitution, and its reactivity will be governed by the deactivating effect of the vinylpyridinone substituent.

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C3 | Activated by N-styryl group | Favorable |

| C4 | Deactivated by C2-carbonyl | Unfavorable |

| C5 | Activated by N-styryl group | Favorable |

| C6 | Deactivated by C2-carbonyl and N1 | Very Unfavorable |

Reactions Involving the Styryl Alkene Moiety

The exocyclic carbon-carbon double bond in the styryl group is a key site for a variety of addition and cleavage reactions.

Cycloaddition Reactions (e.g., Diels-Alder)

The styryl alkene moiety of (E)-1-styrylpyridin-2(1H)-one can potentially participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The reactivity of the styryl alkene as a dienophile would be influenced by the electronic nature of the pyridin-2(1H)-one ring.

Furthermore, the pyridinone ring itself can be considered a potential diene. However, the aromatic character of the pyridine ring makes it a poor diene for Diels-Alder reactions under normal conditions. Overcoming this aromatic stabilization typically requires harsh conditions or the use of a transition metal catalyst to coordinate to the ring and disrupt its aromaticity.

Hydrogenation and Reductive Transformations

The styryl alkene and the pyridin-2(1H)-one ring are both susceptible to hydrogenation under various catalytic conditions. Catalytic hydrogenation with common catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would be expected to readily reduce the styryl double bond to afford 1-phenethylpyridin-2(1H)-one.

The reduction of the pyridin-2(1H)-one ring is also possible, though it may require more forcing conditions. Hydrogenation of hydroxypyridines (the tautomeric form of pyridones) can yield the corresponding hydroxypiperidines. It has also been shown that interrupted hydrogenation of substituted pyridines can lead to the formation of δ-lactams.

Oxidative Cleavage and Functionalization

The styryl double bond can be cleaved through oxidative processes, most notably ozonolysis. Treatment of (E)-1-styrylpyridin-2(1H)-one with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to yield benzaldehyde (B42025) and N-formylpyridin-2(1H)-one. An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of benzoic acid and potentially further oxidation products of the pyridinone fragment. Recently, photoexcited nitroarenes have also been shown to act as ozone surrogates for the oxidative cleavage of alkenes.

Photochemical Reactions and Photoisomerization of (E)-1-Styrylpyridin-2(1H)-one

(E)-1-Styrylpyridin-2(1H)-one and its derivatives are photochemically active. A key reaction is the E to Z photoisomerization of the styryl double bond. Irradiation with visible light, for instance at 420 nm, can efficiently convert the (E)-isomer to the (Z)-isomer in good yields without the need for a photocatalyst or additives.

In addition to isomerization, styrylpyridines can undergo other photochemical transformations. These include photodimerization, where two molecules react to form a cyclobutane (B1203170) ring, and photocyclization. The photocyclization of styrylpyridines can lead to the formation of fused polycyclic aromatic systems. acs.org Furthermore, 4-π-photocyclization reactions have been reported for related dihydropyridazine (B8628806) systems, leading to bicyclic diazetidines.

| Reaction Type | Description | Reference |

| E/Z Photoisomerization | Reversible conversion between stereoisomers upon light irradiation. | |

| Photodimerization | [2+2] cycloaddition to form a cyclobutane ring. | |

| Photocyclization | Intramolecular reaction leading to fused ring systems. | acs.org |

Nucleophilic Attack and Rearrangement Pathways

The pyridin-2(1H)-one ring is susceptible to nucleophilic attack, particularly at the positions activated by the electron-withdrawing nitrogen atom and carbonyl group. While nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings, it is more facile on pyridines, especially at the C2 and C4 positions. The synthesis of 2-pyridones from 2-thiopyridines via nucleophilic aromatic substitution highlights the reactivity of the C2 position.

Nucleophilic addition to the carbonyl group of the pyridinone ring is also a possible transformation. Furthermore, the Michael addition of nucleophiles to the conjugated system formed by the styryl group and the pyridone ring could occur.

Rearrangement reactions of the (E)-1-styrylpyridin-2(1H)-one skeleton are also conceivable. For instance, under certain conditions, skeletal rearrangements involving the styryl group or the pyridinone ring might be induced. Rearrangements such as the Stieglitz rearrangement, which involves a carbon-to-nitrogen shift in amine derivatives, could be envisioned under specific activation conditions.

Metal-Catalyzed Cross-Coupling Reactions on (E)-1-Styrylpyridin-2(1H)-one Derivatives

The presence of a halogen atom on the pyridinone or the styryl moiety of (E)-1-styrylpyridin-2(1H)-one derivatives would render them suitable substrates for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, leading to a diverse array of functionalized molecules.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for the Heck reaction), and reductive elimination. libretexts.orglibretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and is typically optimized for each specific substrate and coupling partner.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov For halogenated derivatives of (E)-1-styrylpyridin-2(1H)-one, this reaction would enable the introduction of various aryl or heteroaryl substituents.

Research on analogous heterocyclic systems, such as halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones, has demonstrated the feasibility of Suzuki-Miyaura couplings on pyridinone cores. nih.govrsc.org These studies have shown that even less reactive chloro derivatives can participate in the coupling, affording good to excellent yields of the corresponding arylated products. rsc.org The reactivity of the halogen is dependent on its position on the ring system. rsc.org

A typical reaction would involve the halo-(E)-1-styrylpyridin-2(1H)-one derivative, an arylboronic acid, a palladium catalyst such as Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base. The reaction conditions for the Suzuki-Miyaura coupling of halo-4H-pyrido[1,2-a]pyrimidin-4-ones are summarized in the table below and provide a likely starting point for optimization with styrylpyridinone substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Pyridinone Analogues Data based on reactions with halo-4H-pyrido[1,2-a]pyrimidin-4-ones. nih.govrsc.org

| Entry | Halogen Position | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 2 | 3-Chloro | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92 |

The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Applying this reaction to a halo-substituted (E)-1-styrylpyridin-2(1H)-one would allow for the introduction of new alkenyl groups, further extending the conjugation of the system. The reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org

Studies on the Heck reaction of other heterocyclic systems, such as imidazo[1,2-a]pyridine (B132010) derivatives, have shown that microwave-assisted conditions can be highly effective, leading to the efficient formation of the desired products. nih.gov The choice of phosphine ligand is critical, with tri(o-tolyl)phosphine often being effective. nih.gov

The following table outlines plausible conditions for the Heck reaction based on literature for related heterocyclic compounds.

Table 2: Plausible Conditions for Heck Coupling of Halo-(E)-1-styrylpyridin-2(1H)-one Derivatives Conditions extrapolated from reactions with related heterocyclic halides. wikipedia.orgnih.gov

| Entry | Halide | Alkene | Catalyst System | Base | Solvent |

|---|---|---|---|---|---|

| 1 | Bromo-substituted styrylpyridinone | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF |

| 2 | Iodo-substituted styrylpyridinone | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA |

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. researchgate.netscirp.orgwikipedia.orgorganic-chemistry.org This reaction would be instrumental in synthesizing alkynyl-substituted (E)-1-styrylpyridin-2(1H)-one derivatives, which are valuable precursors for more complex structures.

Research on the Sonogashira coupling of 2-amino-3-bromopyridines provides valuable insight into the likely conditions for similar reactions on halo-(E)-1-styrylpyridin-2(1H)-ones. researchgate.netscirp.org These studies highlight the effectiveness of a Pd(CF₃COO)₂/PPh₃/CuI catalyst system in DMF with an amine base, leading to high yields of the corresponding 2-amino-3-alkynylpyridines. scirp.org

The table below summarizes optimized conditions from the study on 2-amino-3-bromopyridines, which could be adapted for halo-(E)-1-styrylpyridin-2(1H)-one substrates.

Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines Data from Zhu, Q., et al. (2017). scirp.org

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |

| Ligand | PPh₃ (5 mol%) |

| Co-catalyst | CuI (5 mol%) |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100 °C |

A variety of terminal alkynes can be coupled under these conditions, leading to products with diverse functionalities.

Table 4: Scope of Sonogashira Coupling with Various Terminal Alkynes on a 2-Aminopyridine Core Data from Zhu, Q., et al. (2017) showing yields for the coupling of 2-amino-3-bromopyridine. scirp.org

| Entry | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 95 |

| 2 | 4-Ethynyltoluene | 2-Amino-3-((4-tolyl)ethynyl)pyridine | 96 |

| 3 | 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 92 |

| 4 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 85 |

Advanced Spectroscopic and Structural Elucidation of E 1 Styrylpyridin 2 1h One

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Bond Analysis

Vibrational spectroscopy offers a window into the specific bonds within a molecule by measuring how they respond to infrared radiation (FT-IR) or light scattering (Raman).

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of (E)-1-Styrylpyridin-2(1H)-one is characterized by several key absorption bands that correspond to its primary functional groups. The most prominent peak is the C=O stretching vibration of the pyridone ring's amide group, typically appearing in the 1650-1690 cm⁻¹ region. The spectrum also shows characteristic absorptions for the C=C double bonds of both the styryl group and the pyridone ring, usually found between 1600 and 1650 cm⁻¹. researchgate.netderpharmachemica.com Aromatic C-H stretching vibrations from the phenyl ring are observed above 3000 cm⁻¹, while aliphatic C-H stretches are absent. researchgate.net The out-of-plane C-H bending of the trans-alkene gives rise to a strong band around 960-980 cm⁻¹, which is a diagnostic marker for the (E)-stereochemistry. nih.gov Vibrations related to the pyridone ring itself can be seen in the fingerprint region (below 1500 cm⁻¹). nih.govnist.govnist.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For (E)-1-Styrylpyridin-2(1H)-one, the most intense signals in the Raman spectrum are expected to be the C=C stretching modes of the styryl group and the phenyl ring due to the high polarizability of the π-electron system. youtube.com These are typically strong in the 1570-1640 cm⁻¹ range. nih.gov The pyridone ring breathing modes also give rise to characteristic Raman signals. nih.gov This technique is particularly useful for studying the molecular backbone and can provide insights into crystal lattice vibrations (phonons) in the solid state. youtube.comyoutube.com

Table 1: Predicted Vibrational Frequencies for (E)-1-Styrylpyridin-2(1H)-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Amide | C=O Stretch | 1650 - 1690 | FT-IR (Strong) |

| Alkene (Styryl) | C=C Stretch | 1620 - 1640 | FT-IR (Medium), Raman (Strong) |

| Aromatic/Pyridone | C=C Stretch | 1570 - 1610 | FT-IR (Variable), Raman (Strong) |

| Aromatic (Phenyl) | C-H Stretch | 3020 - 3080 | FT-IR (Medium) |

| Alkene (trans) | =C-H Out-of-Plane Bend | 960 - 980 | FT-IR (Strong) |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophoric and Excited-State Characterization

UV-Vis Spectroscopy: The electronic absorption spectrum of (E)-1-Styrylpyridin-2(1H)-one is dominated by its extensive conjugated π-system, which acts as a chromophore. This system, spanning the phenyl ring, the vinyl bridge, and the pyridone ring, gives rise to strong π → π* transitions. These transitions typically result in significant absorption in the ultraviolet and potentially the visible range. oregonstate.edu Studies on similar styryl-heterocycle systems, including the photoisomerization of (E)-styrylpyridin-2(1H)-ones with 420 nm light, indicate that the absorption maximum (λ_max) extends into the long-wavelength UVA or blue light region. The position and intensity of these absorption bands are sensitive to the solvent polarity.

Fluorescence Spectroscopy: Many extended styryl-based conjugated systems are known to be fluorescent, emitting light after electronic excitation. nih.govresearchgate.net The fluorescence properties of (E)-1-Styrylpyridin-2(1H)-one would be directly related to its UV-Vis absorption profile. Excitation at or near the λ_max would likely produce emission at a longer wavelength (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence would be dependent on the rigidity of the molecule and the nature of its environment, as non-radiative decay pathways can compete with fluorescence.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a powerful tool for determining the precise connectivity and conformation of (E)-1-Styrylpyridin-2(1H)-one in solution.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. oregonstate.edu Key signals include those for the protons on the phenyl ring (typically in the 7.2-7.6 ppm range), the protons on the pyridone ring, and the two vinylic protons of the styryl group. The coupling constant (J-value) between the two vinylic protons is particularly diagnostic: for the (E)-isomer, a large coupling constant, typically in the range of 15-18 Hz, is expected, confirming the trans configuration of the double bond. researchgate.net

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. oregonstate.edulibretexts.org Distinct signals are expected for the carbonyl carbon of the pyridone ring (around 160-170 ppm), the carbons of the phenyl ring and pyridone ring (110-150 ppm), and the vinylic carbons. stackexchange.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure. libretexts.orgmodgraph.co.uk

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. modgraph.co.uk It would reveal the connectivity of protons within the phenyl ring and within the pyridone ring, as well as the crucial coupling between the two vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. libretexts.org It allows for the definitive assignment of carbon signals based on their corresponding, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is vital for identifying quaternary carbons (which have no attached protons) and for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the vinylic proton closer to the pyridone ring to the pyridone's C6 and C2 carbons, and a key correlation from this proton to the nitrogen-substituted C2, confirming the N-styryl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For (E)-1-Styrylpyridin-2(1H)-one, a NOESY spectrum would show correlations between the vinylic proton adjacent to the phenyl ring and the ortho-protons of that ring, providing further conformational evidence.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (E)-1-Styrylpyridin-2(1H)-one

| Atom Position (See Note) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridone C2=O | - | ~162 |

| Pyridone C3 | ~6.7 | ~106 |

| Pyridone C4 | ~7.5 | ~140 |

| Pyridone C5 | ~6.3 | ~118 |

| Pyridone C6 | ~7.4 | ~135 |

| Vinylic Cα (N-CH=) | ~7.2 | ~130 |

| Vinylic Cβ (=CH-Ph) | ~7.9 | ~120 |

| Phenyl C1' (ipso) | - | ~135 |

| Phenyl C2'/C6' (ortho) | ~7.6 | ~127 |

| Phenyl C3'/C5' (meta) | ~7.4 | ~129 |

| Phenyl C4' (para) | ~7.3 | ~129 |

Note: Numbering starts from N1 in the pyridone ring, moving towards C6. The styryl group is at the N1 position. The vinylic carbon attached to N1 is Cα, and the one attached to the phenyl group is Cβ. Phenyl carbons are numbered 1' to 6'. Predictions are based on computational models and data from similar structures. ruc.dknih.govnih.gov

Solid-State NMR for Polymorphic and Crystalline State Analysis

Solid-State NMR (ssNMR) provides structural information about materials in their solid form. This technique would be invaluable for studying the crystalline nature of (E)-1-Styrylpyridin-2(1H)-one. Unlike in solution where molecules tumble rapidly, in the solid state, anisotropic interactions are not averaged out. ssNMR can distinguish between different polymorphic forms (different crystal packings) of the compound, which may have distinct physical properties. Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid, allowing for the characterization of intermolecular interactions and the determination of the number of unique molecules in the crystallographic asymmetric unit.

Mass Spectrometry (MS) for Fragmentation Pathway Investigation and Molecular Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For (E)-1-Styrylpyridin-2(1H)-one (Molecular Formula: C₁₃H₁₁NO, Molecular Weight: 197.24 g/mol ), the mass spectrum would show a molecular ion peak (M⁺·) at m/z = 197.

The fragmentation of the molecular ion upon electron impact provides a fingerprint that helps confirm the structure. chemguide.co.uklibretexts.org The fragmentation pathways are dictated by the stability of the resulting radical and cationic fragments. libretexts.orgwikipedia.org

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the vinylic group and the phenyl ring, leading to the loss of a phenyl radical (C₆H₅·, 77 Da) to give a fragment at m/z 120, or the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Cleavage at the N-C bond: Scission of the bond between the pyridone nitrogen and the styryl group could occur.

Retro-Diels-Alder: Fragmentation of the pyridone ring itself can lead to characteristic losses, such as the loss of CO (28 Da).

Table 3: Predicted Key Mass Spectrometry Fragments for (E)-1-Styrylpyridin-2(1H)-one

| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |

|---|---|---|

| 197 | [M]⁺· (Molecular Ion) | - |

| 168 | [M - CO - H]⁺ | Loss of carbon monoxide and hydrogen |

| 120 | [M - C₆H₅]⁺ | Loss of phenyl radical |

| 91 | [C₇H₇]⁺ | Tropylium cation |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique would precisely determine the three-dimensional arrangement of atoms in (E)-1-Styrylpyridin-2(1H)-one, yielding accurate bond lengths, bond angles, and torsion angles.

Table 4: Representative Bond Lengths and Angles from Similar Crystal Structures

| Bond/Angle | Description | Typical Value |

|---|---|---|

| C=O | Pyridone carbonyl bond length | ~1.24 Å |

| N-C=O | Pyridone amide bond length | ~1.38 Å |

| C=C (vinyl) | Styryl double bond length | ~1.33 Å |

| C-C (vinyl-phenyl) | Single bond connecting vinyl and phenyl | ~1.47 Å |

| N-C (N-vinyl) | Bond between pyridone N and vinyl C | ~1.43 Å |

| C-N-C | Angle around the pyridone nitrogen | ~120° |

| C=C-C | Angle within the vinyl group | ~125° |

Values are representative and based on crystallographic data for structurally related compounds like N-vinylpyridones and styryl derivatives.

Theoretical and Computational Studies of E 1 Styrylpyridin 2 1h One

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of (E)-1-Styrylpyridin-2(1H)-one. These methods provide a detailed picture of electron distribution and energy levels within the molecule.

The electronic behavior of (E)-1-Styrylpyridin-2(1H)-one is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine the energies and spatial distributions of these orbitals. nih.gov

For analogous π-conjugated systems like styrylpyridines, the HOMO is typically delocalized across the entire molecule, with significant contributions from the styryl group's double bond and the phenyl ring. The LUMO is also delocalized but often centered more on the electron-accepting pyridinone ring and the vinyl bridge. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited. In styryl-like compounds, this gap is directly related to the extent of π-conjugation.

Table 1: Predicted Electronic Properties of a Styrylpyridine Analogue Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.5 D |

Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of organic molecules. nih.gov For (E)-1-Styrylpyridin-2(1H)-one, the primary absorption band in the UV-Vis spectrum is expected to correspond to a π→π* transition. This transition involves the excitation of an electron from the HOMO to the LUMO. TD-DFT calculations can predict the maximum absorption wavelength (λmax) for this transition. Studies on similar styrylpyridine compounds show that functionals like B3LYP and PBE0, combined with appropriate basis sets, can predict λmax values with good accuracy when compared to experimental results. nih.govresearchgate.net The choice of solvent can also be modeled using methods like the Polarizable Continuum Model (PCM), which often reveals a bathochromic (red) shift in polar solvents. nih.gov

Table 2: Predicted Spectroscopic Data for (E)-1-Styrylpyridin-2(1H)-one Analogues

| Spectroscopic Property | Computational Method | Predicted Value |

| UV-Vis λmax (in gas phase) | TD-DFT/B3LYP/6-31G(d) | ~310 nm researchgate.net |

| ¹H NMR Vinyl Proton (α to N) | GIAO/B3LYP | ~7.5 ppm |

| ¹³C NMR Carbonyl Carbon | GIAO/B3LYP | ~162 ppm |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of (E)-1-Styrylpyridin-2(1H)-one arises from the potential for rotation around the single bonds connecting the pyridinone ring to the vinyl bridge and the vinyl bridge to the phenyl ring. Conformational analysis is crucial for identifying the most stable three-dimensional structure of the molecule.

A Potential Energy Surface (PES) scan can be performed by systematically rotating key dihedral angles and calculating the energy at each point. For styryl-like molecules, the most stable conformation is typically planar or near-planar, as this maximizes π-conjugation across the entire system. nih.gov However, steric hindrance between hydrogen atoms on the rings and the vinyl group can lead to non-planar ground states. nih.gov Studies on 4-styrylquinolines, for example, have shown that they often adopt non-planar conformations. nih.govnih.gov A PES scan for (E)-1-Styrylpyridin-2(1H)-one would likely reveal a global energy minimum corresponding to a near-planar structure, with energy barriers to rotation of a few kJ/mol. nih.gov These low rotational barriers suggest that the molecule may exist as a mixture of conformers at room temperature.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions, identifying intermediate structures, and characterizing transition states (TS). rsc.orgmdpi.com For (E)-1-Styrylpyridin-2(1H)-one, a relevant reaction to study is the E/Z (trans/cis) photoisomerization around the carbon-carbon double bond.

This process can be modeled by locating the minimum energy path on the excited-state potential energy surface. Methods like the Complete Active Space Self-Consistent Field (CASSCF) or TD-DFT can be used to explore the excited states. The mechanism often involves excitation to the first singlet excited state (S₁), followed by rotation around the double bond to a "perpendicular" conformation, which corresponds to a conical intersection where the S₁ and ground state (S₀) surfaces cross. mdpi.com This allows for a non-radiative decay back to the ground state, producing a mixture of the E and Z isomers.

The transition state for the thermal (ground-state) isomerization can also be located. Transition state theory can then be used to calculate the activation energy (the energy difference between the reactant and the transition state), which determines the reaction rate. ox.ac.ukwikipedia.org For the thermal isomerization of a styryl double bond, this barrier is typically high, consistent with the stability of the double bond at room temperature. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. nih.gov

For (E)-1-Styrylpyridin-2(1H)-one, MD simulations can provide insights into several key areas:

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent influences the molecule's conformation and dynamics. nih.govnih.gov Polar solvents are expected to stabilize the polar pyridinone moiety through dipole-dipole interactions and potentially hydrogen bonding with the carbonyl oxygen.

Conformational Dynamics: MD simulations can reveal the flexibility of the molecule in solution, showing transitions between different conformational states and providing a dynamic picture that complements the static view from PES scans. mdpi.com

Intermolecular Interactions: Simulations can model the aggregation of molecules and the formation of specific intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules or hydrogen bonding in the case of the pyridinone's N-H group. The dimeric form of 2-pyridone, linked by hydrogen bonds, is well-documented and its presence is dependent on solvent polarity. wikipedia.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. researchgate.net

For (E)-1-Styrylpyridin-2(1H)-one, a QSPR model could be developed to predict properties such as aqueous solubility, boiling point, or partition coefficient (logP). The process involves:

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, constitutional) are calculated for a set of related molecules, including pyridinone derivatives. semanticscholar.org

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the desired property.

Validation: The model's predictive power is tested on an external set of molecules not used in the model-building process.

Such models are valuable in materials science and drug discovery for screening compounds with desired physicochemical profiles without the need for extensive experimental measurements. semanticscholar.org

Applications of E 1 Styrylpyridin 2 1h One in Advanced Materials and Chemical Technologies

Role as a Monomer in Polymer Chemistry

The vinyl group within the styryl moiety of (E)-1-Styrylpyridin-2(1H)-one presents a chemically active site for polymerization reactions. In principle, this allows the molecule to act as a monomer, a fundamental building block for creating larger polymeric structures. The incorporation of the pyridinone ring into a polymer backbone is a strategy to imbue the resulting material with specific functionalities.

Polymers are large molecules, or macromolecules, composed of many repeated subunits, known as monomers. The process of joining these monomers together is called polymerization. Depending on the type of monomer and the polymerization method used, the resulting polymer can have a wide range of physical and chemical properties. For instance, the polymerization of ethylene, a simple gaseous monomer, can lead to the formation of high-density polyethylene (B3416737) (HDPE), a robust and excellent electrical insulator.

The synthesis of polymers can proceed through various mechanisms, including chain-growth polymerization (such as radical, cationic, or anionic polymerization) and step-growth polymerization. In chain-growth polymerization, monomer molecules add to the growing polymer chain one at a time. The specific method chosen depends on the nature of the monomer; for example, monomers with electron-donating groups that can stabilize a carbocation are suitable for cationic polymerization.

While the structure of (E)-1-Styrylpyridin-2(1H)-one suggests its potential as a monomer, detailed research findings on its specific use in the synthesis of homopolymers or copolymers are not extensively documented in publicly available literature. The properties of a hypothetical poly(1-styrylpyridin-2(1H)-one) would be of considerable interest, as the pyridinone side groups could offer sites for further chemical modification, influence the polymer's solubility, and introduce specific optical or electronic characteristics. Further research is required to explore the polymerization behavior of this monomer and to characterize the properties of the resulting polymers.

Integration into Optical Materials and Fluorescent Probes

The extended π-conjugated system of (E)-1-Styrylpyridin-2(1H)-one is a key feature that makes it a candidate for applications in optical materials. This conjugation is responsible for the molecule's ability to absorb and emit light, forming the basis for its use in developing chromophores and fluorophores.

Development of Chromophores and Fluorophores Based on (E)-1-Styrylpyridin-2(1H)-one

Chromophores are the parts of a molecule responsible for its color, while fluorophores are molecules that can re-emit light upon light excitation. The development of novel chromophores and fluorophores is crucial for various technologies, including organic light-emitting diodes (OLEDs), bio-imaging, and sensing.

While specific studies detailing the development of chromophores and fluorophores based solely on (E)-1-Styrylpyridin-2(1H)-one are limited, research on structurally related styryl-heterocycle systems provides valuable insights. For example, fluoroionophores based on 1-(2-pyridyl)-4-styrylpyrazoles have been synthesized and shown to exhibit strong blue-light emission with high quantum yields. These properties are attributed to intramolecular charge transfer (ICT) phenomena, a process where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.

The photophysical properties of such compounds are highly dependent on their molecular structure and the surrounding environment. For instance, the emission wavelength and quantum yield can be tuned by introducing different substituent groups onto the aromatic rings. This tunability is a desirable characteristic for designing probes for specific applications.

Investigation of Photochromic Behavior

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. This property is at the heart of applications such as self-darkening lenses, optical data storage, and molecular switches.

A key photochromic behavior observed in compounds related to (E)-1-Styrylpyridin-2(1H)-one is the E/Z isomerization around the carbon-carbon double bond of the styryl group. The (E)-isomer (trans) and the (Z)-isomer (cis) often have distinct physical and chemical properties, including their absorption spectra.

Research has demonstrated that the E to Z isomerization of styrylpyridin-2(1H)-ones can be achieved through direct irradiation with visible light. For example, irradiation of (E)-3-styrylpyridin-2(1H)-ones, (E)-4-styrylpyridin-2(1H)-ones, and (E)-5-styrylpyridin-2(1H)-ones in dioxane at room temperature with 420 nm blue light successfully converts them to their corresponding (Z)-isomers in good yields. This process is noteworthy for its simplicity, as it proceeds without the need for photocatalysts or additives. The ability to control the isomeric state of these molecules using light opens up possibilities for their use in light-responsive materials and devices.

Contribution to Organic and Molecular-Based Magnetic Materials

The field of molecular magnetism focuses on designing and synthesizing molecules that exhibit magnetic properties, such as ferromagnetism, antiferromagnetism, or ferrimagnetism. These materials are of interest for applications in data storage, spintronics, and quantum computing. The magnetic properties of molecular materials arise from the presence of unpaired electrons, typically on metal ions or organic radicals, and the interactions between these spin centers.

The synthesis of molecular magnets often involves the use of organic ligands to bridge metal centers and mediate magnetic exchange interactions. The structure of the ligand plays a crucial role in determining the nature and strength of these interactions.

Currently, there is a lack of specific research in the public domain that investigates the contribution of (E)-1-Styrylpyridin-2(1H)-one to organic and molecular-based magnetic materials. For this compound to be a component in a magnetic material, it would likely need to be functionalized to incorporate binding sites for metal ions or be capable of forming stable organic radicals. The pyridinone and styryl groups could potentially be modified to chelate metal ions, thereby influencing the magnetic properties of the resulting complex. However, without experimental data, its role in this field remains speculative.

Application as an Analytical Reference Standard in Chemical Quality Control and Method Development

Analytical reference standards are highly purified compounds used to confirm the identity, purity, and concentration of a substance in an analytical sample. They are essential for the quality control of pharmaceuticals, food, and environmental samples, as well as for the development and validation of new analytical methods.

A compound intended for use as a reference standard must be well-characterized, with its properties, such as purity, being accurately determined. Commercial suppliers often provide basic chemical information for compounds like (E)-1-Styrylpyridin-2(1H)-one, including its CAS number (70987-77-8), molecular formula (C₁₃H₁₁NO), and molecular weight (197.23).

However, for a compound to be officially recognized and used as an analytical reference standard, it typically needs to undergo rigorous testing and certification by a recognized standards body. There is currently no evidence in the available scientific literature to suggest that (E)-1-Styrylpyridin-2(1H)-one is widely used or certified as an analytical reference standard for quality control or method development purposes. Its potential in this area would depend on its stability, purity, and relevance to specific analytical needs.

Structure Property Relationships Spr in E 1 Styrylpyridin 2 1h One Systems

Impact of Substituent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of (E)-1-styrylpyridin-2(1H)-one are highly sensitive to the nature and position of substituents on both the styryl and pyridinone rings. These substituents can modulate the electron density distribution within the π-conjugated system, thereby influencing the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission properties.

While comprehensive experimental data specifically for a wide range of substituted (E)-1-styrylpyridin-2(1H)-ones is not extensively available in the public domain, studies on analogous styryl-heterocycle systems, such as styryl-1,3,5-triazine and styrylpyrazole derivatives, provide valuable insights into the expected trends. The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) on the styryl moiety is anticipated to raise the energy of the HOMO, leading to a bathochromic (red) shift in the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) are expected to lower the LUMO energy, which can also result in a red shift.

A theoretical study on trans-2-(m-cyanostyryl)pyridine and its derivatives using Density Functional Theory (DFT) has shown that the introduction of a cyano group on the styryl ring significantly influences the electronic properties. researchgate.net The calculated molecular orbitals indicate a donor-π-acceptor (D-π-A) character which is crucial for their photophysical behavior. researchgate.net

The following interactive table presents photophysical data for a series of fluorescent 1,3,5-triazine (B166579) styryl derivatives, which serve as a model to illustrate the impact of substituents on absorption (λmax), emission (λem), and fluorescence quantum yield (Φf).

Data sourced from a study on fluorescent 1,3,5-triazine styryl derivatives. bjraylight.com The specific absorption and emission maxima were not provided in the source table, but the quantum yields illustrate the significant impact of the substituent.

Influence of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of (E)-1-styrylpyridin-2(1H)-one is intrinsically linked to its structure, with modifications to the core scaffold opening up various reaction pathways. One of the most studied reactive profiles of styryl systems is their propensity to undergo photochemical reactions, including photoisomerization and photocycloaddition.

A notable reaction of (E)-styrylpyridin-2(1H)-ones is their E to Z isomerization when subjected to visible light irradiation (e.g., 420 nm). researchgate.net This process occurs without the need for photocatalysts or additives and can lead to high yields of the corresponding (Z)-isomers. researchgate.net This photoisomerization is a direct consequence of the electronic structure of the molecule and its ability to absorb light in the visible region, leading to an excited state where rotation around the central double bond becomes feasible.

Furthermore, the conjugated π-system of (E)-1-styrylpyridin-2(1H)-one makes it a potential candidate for cycloaddition reactions. libretexts.orgnih.govlibretexts.orgresearchgate.netresearchgate.netyoutube.com While specific studies on the cycloaddition reactivity of this exact compound are limited, analogous systems like 2(1H)-quinolones undergo intermolecular [2+2] photocycloaddition reactions with olefins under visible light irradiation in the presence of a chiral sensitizer. rsc.org This suggests that (E)-1-styrylpyridin-2(1H)-one could potentially participate in similar [2+2] cycloadditions, offering a pathway to complex cyclobutane (B1203170) structures. The regioselectivity and stereoselectivity of such reactions would be highly dependent on the electronic nature of the substituents and the reaction conditions.

The pyridinone ring itself can also be a site of reactivity. For instance, condensed pyridin-2(1H)-one derivatives can be synthesized through Thorpe-Ziegler cyclization of precursor molecules. researchgate.net This highlights that the pyridinone moiety can act as a scaffold for further synthetic elaborations.

Correlation between Molecular Structure and Material Performance (e.g., luminescence quantum yield, thermal stability)

The performance of (E)-1-styrylpyridin-2(1H)-one in material applications, such as in luminescent devices or thermally stable plastics, is directly correlated with its molecular structure.

Luminescence Quantum Yield: The luminescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in lighting and displays. horiba.comazom.com For styryl-based dyes, the quantum yield is highly dependent on the rigidity of the molecular structure and the nature of the substituents. In solution, these molecules can often undergo non-radiative decay processes, such as internal conversion and intersystem crossing, which compete with fluorescence and lower the quantum yield.

Structural modifications that restrict intramolecular rotation can enhance the quantum yield. For example, incorporating the styrylpyridone moiety into a more rigid polymer backbone or a crystalline matrix can limit vibrational and rotational modes of de-excitation, leading to higher fluorescence efficiency. As illustrated by the data on analogous styryl-1,3,5-triazine derivatives, the electronic nature of the substituents also plays a crucial role. bjraylight.com The presence of a p-nitrophenyl acetonitrile (B52724) substituent (an electron-withdrawing group) on the styryl moiety of a triazine core resulted in a significantly higher quantum yield (0.0689) compared to other substituents like malononitrile (B47326) (0.0039). bjraylight.com

The following table presents data on the thermal degradation of spiro polycycloacetals derived from lignin, which demonstrates how different structural units can influence thermal stability.

Data sourced from a study on spiro polycycloacetals derived from lignin. rsc.org VPA = Vanillin Pentaerythritol Acetal; SPA = Syringaldehyde Pentaerythritol Acetal; DFP = 4,4′-difluorobenzophenone; DFS = bis(4-fluorophenyl) sulfone.

Stereochemical Influence on Molecular Recognition and Self-Assembly (excluding biological interactions)

The pyridinone moiety is known to form robust hydrogen-bonded dimers and other supramolecular synthons. nih.gov The N-H and C=O groups of the pyridinone ring are excellent hydrogen bond donors and acceptors, respectively, and can drive the formation of well-defined one-, two-, or three-dimensional architectures in the solid state.

The planar styryl group introduces the possibility of π-π stacking interactions, which can further direct the self-assembly process. The arrangement of molecules in the crystal lattice will be a delicate balance between the hydrogen bonding interactions of the pyridinone rings and the π-stacking of the styryl and pyridinone moieties. The presence of substituents can significantly influence these interactions by altering the steric hindrance and the electronic properties of the aromatic rings.

While specific crystal engineering studies on (E)-1-styrylpyridin-2(1H)-one are not widely reported, research on related styryl quinoline (B57606) derivatives demonstrates that substituents can control the supramolecular features. researchgate.net For instance, the presence of different substituents on the styryl or quinoline rings can lead to variations in the crystal packing, from isolated molecules to extended hydrogen-bonded networks. researchgate.net The ability to control the self-assembly of these molecules through stereochemical and substituent effects is a key area of interest for the development of new functional materials with tailored optical and electronic properties.

Future Research Directions and Emerging Trends for E 1 Styrylpyridin 2 1h One

Development of Asymmetric Synthesis Routes for Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. mdpi.commdpi.comnih.gov For (E)-1-Styrylpyridin-2(1H)-one, the development of asymmetric synthesis routes to access its chiral analogues represents a significant and promising area of future research. The introduction of chirality into the styrylpyridin-2(1H)-one backbone can unlock novel biological activities and material properties.

Current research in the broader field of chiral pyridines provides a strong foundation for this endeavor. Various strategies, including the use of chiral catalysts, auxiliaries, and organocatalysis, have been successfully employed for the asymmetric synthesis of related heterocyclic compounds. nih.govresearchgate.net Future work will likely focus on adapting and optimizing these methods for the specific steric and electronic demands of the (E)-1-styryl moiety.

Key research objectives in this area will include:

Enantioselective Hydrogenation: The development of chiral transition-metal catalysts for the enantioselective hydrogenation of the styryl double bond to create a chiral center.

Asymmetric Michael Additions: The use of chiral catalysts to facilitate the asymmetric conjugate addition of nucleophiles to the α,β-unsaturated system of the pyridinone ring. researchgate.net

Organocatalytic Approaches: The exploration of chiral organocatalysts, such as proline derivatives, to induce enantioselectivity in the formation of the pyridinone ring or in subsequent functionalization steps. mdpi.com

The successful development of these asymmetric routes will provide access to a library of chiral (E)-1-Styrylpyridin-2(1H)-one analogues, enabling a deeper exploration of their chiroptical properties and stereospecific interactions with biological targets. A comparative overview of potential asymmetric synthesis strategies is presented in Table 1.

| Asymmetric Strategy | Catalyst Type | Potential Advantages | Potential Challenges |

| Enantioselective Hydrogenation | Chiral Transition-Metal Complexes (e.g., Rh, Ru, Ir) | High enantioselectivities, well-established methodology. | Catalyst cost and sensitivity, potential for side reactions. |

| Asymmetric Michael Addition | Chiral Lewis Acids, Organocatalysts | Mild reaction conditions, good functional group tolerance. | Control of diastereoselectivity, catalyst loading. |

| Organocatalytic Cyclization | Chiral Amines, Phosphines, Thioureas | Metal-free, environmentally benign, readily available catalysts. | Catalyst stability, reaction rates, and scalability. |

| Chiral Auxiliary-Mediated Synthesis | Covalently attached chiral groups | High stereocontrol, predictable outcomes. | Additional steps for auxiliary attachment and removal. |

Table 1: Comparison of Potential Asymmetric Synthesis Strategies for Chiral (E)-1-Styrylpyridin-2(1H)-one Analogues

Exploration of Novel Catalytic Transformations Mediated by (E)-1-Styrylpyridin-2(1H)-one Scaffolds

The inherent structural features of the (E)-1-Styrylpyridin-2(1H)-one scaffold, including the pyridinone ring and the conjugated styryl moiety, make it an attractive candidate for development as a ligand or catalyst in its own right. Future research is anticipated to explore the potential of this scaffold to mediate novel catalytic transformations.

The nitrogen and oxygen atoms of the pyridinone ring can act as coordination sites for metal centers, while the extended π-system of the styryl group can influence the electronic properties of the resulting metal complex. This combination of features could lead to the development of catalysts with unique reactivity and selectivity.

Emerging trends in this area may include:

Ligand Design for Transition-Metal Catalysis: The synthesis of functionalized (E)-1-Styrylpyridin-2(1H)-one derivatives to serve as ligands for transition metals such as palladium, ruthenium, and copper. These complexes could be investigated for their catalytic activity in cross-coupling reactions, hydrogenation, and oxidation reactions. mdpi.com

Organocatalysis: The exploration of the pyridinone scaffold as a platform for the design of novel organocatalysts. The basic nitrogen atom and the potential for hydrogen bonding could be exploited to catalyze a range of organic transformations.

Photocatalysis: The conjugated system of (E)-1-Styrylpyridin-2(1H)-one suggests potential applications in photocatalysis. Upon photoexcitation, the molecule could act as a photosensitizer or participate directly in photochemical reactions.

The development of catalytic systems based on the (E)-1-Styrylpyridin-2(1H)-one scaffold would not only expand the toolbox of synthetic chemists but also offer a potentially more sustainable and cost-effective alternative to existing catalysts. A summary of potential catalytic applications is provided in Table 2.

| Catalytic Application | Role of the Scaffold | Target Transformations | Potential Advantages |

| Transition-Metal Catalysis | Bidentate or monodentate ligand | Cross-coupling, hydrogenation, oxidation, C-H activation. acs.org | Tunable electronic and steric properties, enhanced stability. |

| Organocatalysis | Lewis base, hydrogen bond donor/acceptor | Michael additions, aldol reactions, asymmetric catalysis. | Metal-free, environmentally friendly, low toxicity. |

| Photocatalysis | Photosensitizer, redox-active catalyst | [2+2] cycloadditions, E/Z isomerization, redox reactions. researchgate.net | Visible-light driven, mild reaction conditions. |

Table 2: Potential Catalytic Applications of (E)-1-Styrylpyridin-2(1H)-one Scaffolds

Advanced Functional Material Integration (e.g., smart materials, molecular switches)

The unique photophysical properties of styryl-based compounds, including their potential for photochromism and fluorescence, position (E)-1-Styrylpyridin-2(1H)-one as a promising building block for the development of advanced functional materials. mdpi.comnih.govnih.gov Future research in this area will likely focus on integrating this scaffold into smart materials and molecular switches.

The reversible E/Z isomerization of the styryl double bond upon irradiation with light is a key property that can be harnessed for the development of photoresponsive materials. researchgate.net This isomerization can lead to significant changes in the molecule's shape, absorption and emission spectra, and other physical properties.

Potential applications in advanced functional materials include:

Photochromic Materials: The incorporation of (E)-1-Styrylpyridin-2(1H)-one into polymers or other matrices to create materials that change color in response to light. These materials could find applications in smart windows, optical data storage, and security inks. mdpi.com

Molecular Switches: The use of the E/Z isomerization to control the properties of a system at the molecular level. This could involve switching the catalytic activity of a metal complex, modulating the fluorescence of a probe, or controlling the conformation of a polymer chain.

Fluorescent Probes: The inherent fluorescence of some styrylpyridinium derivatives suggests that (E)-1-Styrylpyridin-2(1H)-one analogues could be developed as fluorescent sensors for detecting ions, small molecules, or changes in the local environment. nih.govnih.gov

The design and synthesis of (E)-1-Styrylpyridin-2(1H)-one derivatives with tailored photophysical properties will be crucial for advancing these applications. This will involve a close interplay between synthetic chemistry, photochemistry, and materials science.

| Functional Material Application | Key Property | Potential Functionality | Examples of End-Use |

| Photochromic Materials | Reversible photoisomerization | Light-induced color change | Smart windows, optical data storage, security inks. |

| Molecular Switches | Conformational change upon irradiation | Control of catalytic activity, fluorescence modulation | Nanoswitches, controlled drug delivery systems. |

| Fluorescent Probes | Environment-sensitive fluorescence | Detection of analytes, imaging | Bioimaging, environmental monitoring. |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Light emission in electronic devices | Displays, solid-state lighting. |

Table 3: Potential Applications of (E)-1-Styrylpyridin-2(1H)-one in Advanced Functional Materials

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry and predictive modeling are becoming increasingly indispensable tools in modern chemical research. For (E)-1-Styrylpyridin-2(1H)-one, these approaches offer a powerful means to accelerate the discovery and optimization of this scaffold for specific applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of (E)-1-Styrylpyridin-2(1H)-one and its derivatives. researchgate.net This information can guide the rational design of new molecules with desired properties, reducing the need for extensive and time-consuming experimental synthesis and testing.

Future research directions in this area will likely involve:

Structure-Property Relationship Studies: The use of computational methods to systematically investigate how modifications to the (E)-1-Styrylpyridin-2(1H)-one scaffold affect its electronic, optical, and catalytic properties. mdpi.com

Reaction Mechanism Elucidation: The use of computational modeling to understand the mechanisms of reactions involving (E)-1-Styrylpyridin-2(1H)-one, including its synthesis, catalytic transformations, and photochemical processes.

Virtual Screening: The use of docking and other virtual screening techniques to identify potential biological targets for chiral analogues of (E)-1-Styrylpyridin-2(1H)-one.

The synergy between computational and experimental studies will be crucial for unlocking the full potential of the (E)-1-Styrylpyridin-2(1H)-one scaffold in a timely and efficient manner.

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies. | Guiding synthetic strategies, understanding reactivity. mdpi.comresearchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited state properties. | Designing photoactive materials and probes. researchgate.net |

| Molecular Docking | Binding affinity and mode to biological macromolecules. | Identifying potential drug targets, designing new inhibitors. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular descriptors. | Optimizing lead compounds in drug discovery. mdpi.com |

Table 4: Computational Methods for the Design and Prediction of (E)-1-Styrylpyridin-2(1H)-one Properties

Investigation of (E)-1-Styrylpyridin-2(1H)-one in Sustainable Chemical Processes and Circular Economy Initiatives

The principles of green chemistry and the concept of a circular economy are increasingly shaping the future of the chemical industry. unibo.itnih.gov Research into (E)-1-Styrylpyridin-2(1H)-one is well-positioned to contribute to these important initiatives.

Future research will likely focus on developing more sustainable synthetic routes to (E)-1-Styrylpyridin-2(1H)-one and its derivatives, as well as exploring its potential applications in environmentally friendly chemical processes.

Key areas of investigation include:

Green Synthesis Routes: The development of synthetic methods that utilize renewable starting materials, employ environmentally benign solvents (such as water or ethanol), and minimize waste generation. One-pot multicomponent reactions are a particularly promising approach in this regard. nih.govmdpi.com

Catalyst Recycling: For applications where (E)-1-Styrylpyridin-2(1H)-one or its derivatives are used as catalysts, the development of methods for their efficient recovery and reuse will be a critical aspect of sustainability.

Biodegradability and Environmental Fate: The investigation of the environmental impact of (E)-1-Styrylpyridin-2(1H)-one and its derivatives, including their biodegradability and potential for bioaccumulation. This information is essential for ensuring the long-term sustainability of any large-scale applications.

By integrating the principles of green chemistry into all stages of research and development, the scientific community can ensure that the potential benefits of (E)-1-Styrylpyridin-2(1H)-one are realized in a manner that is both economically viable and environmentally responsible.

| Green Chemistry Principle | Application to (E)-1-Styrylpyridin-2(1H)-one Research | Potential Impact |

| Prevention | Designing synthetic routes with high atom economy and minimal byproducts. | Reduced waste generation and environmental footprint. |

| Atom Economy | Utilizing multicomponent reactions where most atoms from the reactants are incorporated into the final product. | Increased efficiency and resource conservation. nih.gov |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. | Improved safety for researchers and reduced environmental pollution. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced greenhouse gas emissions. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the pyridinone scaffold. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Catalysis | Developing highly efficient and recyclable catalysts based on the (E)-1-Styrylpyridin-2(1H)-one scaffold. | Reduced waste and improved process efficiency. |

Table 5: Application of Green Chemistry Principles to (E)-1-Styrylpyridin-2(1H)-one Research

Q & A

Q. What are the recommended synthetic routes for (E)-1-Styrylpyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of (E)-1-Styrylpyridin-2(1H)-one derivatives can be achieved via condensation reactions between pyridin-2(1H)-one precursors and styryl moieties under controlled conditions. Key parameters include:

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C improve reaction yields .

- Stereochemical Control : Maintain inert atmospheres (N₂/Ar) to prevent oxidation and ensure E-isomer dominance.

- Validation : Confirm product geometry via ¹H NMR (coupling constants for vinyl protons) and single-crystal X-ray diffraction (dihedral angles between aromatic rings) .

Q. What spectroscopic and crystallographic methods are essential for characterizing (E)-1-Styrylpyridin-2(1H)-one?

- Methodological Answer : A multi-technique approach is critical:

- Spectroscopy :

- ¹H/¹³C NMR : Assign vinyl proton coupling constants (J = 12–16 Hz for E-isomers) and aromatic carbon signals.

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .

- Crystallography :

- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., C–H···O hydrogen bonds) and dihedral angles (e.g., 15–25° between pyridinone and styryl rings), which influence packing and stability .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H]⁺ with <2 ppm error) .